molecular formula C9H9N3S B1229302 1-Methyl-2-mercapto-5-(3-pyridyl)imidazole CAS No. 51941-16-3

1-Methyl-2-mercapto-5-(3-pyridyl)imidazole

Cat. No.: B1229302
CAS No.: 51941-16-3
M. Wt: 191.26 g/mol
InChI Key: DEUPXTPWWLUQRX-UHFFFAOYSA-N
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Description

1-Methyl-2-mercapto-5-(3-pyridyl)imidazole is a heterocyclic compound featuring an imidazole ring substituted with a methyl group, a mercapto group, and a pyridyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-mercapto-5-(3-pyridyl)imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridylmethylamine with carbon disulfide and methyl iodide, followed by cyclization to form the imidazole ring . The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-mercapto-5-(3-pyridyl)imidazole undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The pyridyl group can be reduced to form corresponding piperidine derivatives.

    Substitution: The methyl and mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-Methyl-2-mercapto-5-(3-pyridyl)imidazole varies depending on its application:

Comparison with Similar Compounds

  • 2-Mercapto-1-methylimidazole
  • 5-Methyl-2-mercaptoimidazole
  • 3-Mercapto-1-methyl-5-(3-pyridyl)imidazole

Comparison: 1-Methyl-2-mercapto-5-(3-pyridyl)imidazole is unique due to the presence of both a pyridyl and a mercapto group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced corrosion inhibition properties and a broader range of biological activities .

Properties

IUPAC Name

3-methyl-4-pyridin-3-yl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-12-8(6-11-9(12)13)7-3-2-4-10-5-7/h2-6H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUPXTPWWLUQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CNC1=S)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199917
Record name 1-Methyl-2-mercapto-5-(3-pyridyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51941-16-3
Record name 1,3-Dihydro-1-methyl-5-(3-pyridinyl)-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51941-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-mercapto-5-(3-pyridyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051941163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-2-mercapto-5-(3-pyridyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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